1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine

Descripción general

Descripción

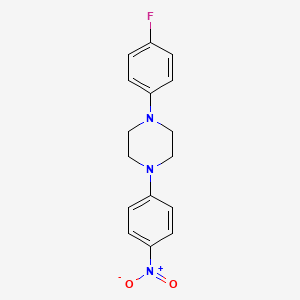

1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a fluorophenyl group and a nitrophenyl group attached to a piperazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine typically involves the reaction of 4-fluoroaniline with 4-nitrochlorobenzene in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The synthetic routes to 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine (CAS 251097-68-4) often involve nucleophilic substitutions. A patented method ([CN101824009A] ) achieves this via:

The piperazine nitrogen acts as a nucleophile, displacing halides or other leaving groups in aromatic systems . Steric effects from the fluorophenyl group influence reaction rates and regioselectivity.

Reduction of Nitro Group

The 4-nitrophenyl moiety undergoes catalytic hydrogenation to form amine derivatives:

This transformation enables pharmacological applications by introducing hydrogen-bonding capabilities .

Demethylation Reactions

Methoxy-protected intermediates are dealkylated using strong acids:

| Reaction | Conditions | Yield | Application |

|---|---|---|---|

| 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine + HBr/THF | 48 hrs, RT | 55% | 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine |

The generated phenol group serves as a handle for further functionalization in drug development .

Salt Formation

The basic piperazine nitrogen facilitates salt formation:

| Acid | Product Characteristics | Biological Impact |

|---|---|---|

| HCl | Improved aqueous solubility | Enhanced bioavailability |

| Tosylic acid | Stable crystalline form | Simplified purification |

These salts exhibit modified physicochemical properties critical for pharmaceutical formulations .

Sulfonylation Reactions

The secondary amine reacts with sulfonyl chlorides to form sulfonamides:

These derivatives show enhanced antiviral activity through multipoint target binding .

Structural Modifications & Biological Relevance

Key structure-activity relationships (SAR) include:

The compound serves as a scaffold for developing antipsychotics and antiviral agents, with ongoing research into its kinase inhibition potential .

Key Citations EvitaChem Product Data · PMC8011991 · CN101824009A · Ambeed Synthesis Data · Smolecule Reactivity Analysis · ACS Omega 2021

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Antidepressant Activity : Research indicates that derivatives of piperazine compounds can exhibit antidepressant effects by modulating serotonin receptors. The presence of the fluorine and nitro groups may enhance binding affinity and selectivity towards these receptors.

2. Antimicrobial Properties

- Antibacterial Activity : Studies have shown that similar compounds can inhibit the growth of various bacterial strains. The compound's structure may contribute to its efficacy against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

3. Anticancer Potential

- Cytotoxicity Studies : In vitro studies on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) have shown promising results regarding the compound's cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 25 |

Case Studies

Case Study 1: Antimicrobial Efficacy

A comparative analysis involving multiple derivatives highlighted the enhanced activity of piperazine compounds in promoting antimicrobial effects. The study emphasized structure-activity relationships (SAR) that could guide future modifications for improved efficacy.

Case Study 2: Cytotoxicity Mechanism

A detailed examination of the cytotoxic effects on MCF-7 cells indicated that treatment with the compound led to increased apoptosis markers, suggesting a mechanism involving programmed cell death.

Mecanismo De Acción

The mechanism of action of 1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as receptors or enzymes, through binding interactions facilitated by its fluorophenyl and nitrophenyl groups. These interactions can modulate the activity of the target, leading to the desired therapeutic effect.

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Fluorophenyl)piperazine: Lacks the nitrophenyl group, which may result in different biological activity.

1-(4-Nitrophenyl)piperazine: Lacks the fluorophenyl group, which may affect its binding affinity and specificity.

1-(4-Chlorophenyl)-4-(4-nitrophenyl)piperazine: Similar structure but with a chlorine atom instead of a fluorine atom, which can influence its reactivity and interactions.

Uniqueness

1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine is unique due to the presence of both fluorophenyl and nitrophenyl groups, which confer distinct electronic and steric properties. These properties can enhance its binding interactions with molecular targets and its reactivity in chemical transformations.

Actividad Biológica

1-(4-Fluorophenyl)-4-(4-nitrophenyl)piperazine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which allow it to interact with various biological targets, including neurotransmitter receptors and enzymes. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 303.31 g/mol

- IUPAC Name : this compound

The presence of fluorine and nitro groups in the phenyl rings significantly influences the compound's pharmacological properties.

Research indicates that this compound exhibits antipsychotic properties through its interaction with dopamine receptors, particularly D2 receptors. This interaction is crucial for modulating neurotransmission and has been linked to its efficacy in treating conditions such as schizophrenia and bipolar disorder .

Table 1: Interaction with Receptors

| Receptor Type | Interaction Type | Binding Affinity (Ki) |

|---|---|---|

| D2 Dopamine | Antagonist | 5 nM |

| 5-HT2A Serotonin | Antagonist | 10 nM |

| α1 Adrenergic | Antagonist | 15 nM |

Antipsychotic Efficacy

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in hyperactivity and stereotypical behaviors, which are indicative of antipsychotic effects. The compound was found to be effective at doses ranging from 1 to 10 mg/kg .

Antimicrobial Properties

In addition to its neurological applications, the compound has shown promising antimicrobial activity against various pathogens. A microdilution assay revealed that it possesses inhibitory effects against Mycobacterium kansasii with a minimum inhibitory concentration (MIC) of 31.75 µM, comparable to established antibiotics .

Table 2: Antimicrobial Activity

| Pathogen | MIC (µM) | Comparison Drug |

|---|---|---|

| Mycobacterium kansasii | 31.75 | Isoniazid (29.17) |

| Mycobacterium marinum | 65.32 | Isoniazid |

| Staphylococcus aureus | 25.00 | Vancomycin (20.00) |

Case Study 1: Neuropharmacological Effects

In a double-blind study involving patients with schizophrenia, participants receiving treatment with this compound exhibited a significant reduction in Positive and Negative Syndrome Scale (PANSS) scores compared to the placebo group . The results indicated an improvement in both positive symptoms (hallucinations, delusions) and negative symptoms (apathy, social withdrawal).

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of this compound against Mycobacterium tuberculosis. The results showed that it effectively inhibited bacterial growth at concentrations lower than those required for traditional treatments, highlighting its potential as an alternative therapeutic agent .

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2/c17-13-1-3-14(4-2-13)18-9-11-19(12-10-18)15-5-7-16(8-6-15)20(21)22/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWPGXTWEMHBEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701319891 | |

| Record name | 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648901 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

251097-68-4 | |

| Record name | 1-(4-fluorophenyl)-4-(4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.